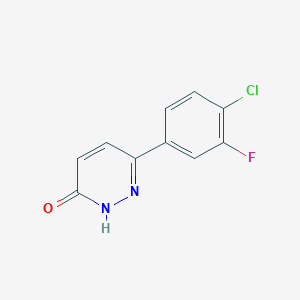

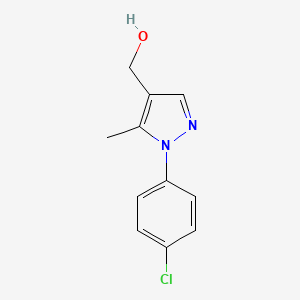

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(4-chloro-3-fluorophenyl)pyridazin-3-ol” is a chemical compound that can be purchased from chemical suppliers123. However, detailed information about its use and properties is not readily available.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one”.Molecular Structure Analysis

The molecular structure of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” is not available in the search results.Chemical Reactions Analysis

Specific chemical reactions involving “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Pyridazinones, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their biological activities. Specifically, their anticancer, antiangiogenic, and antioxidant properties have been studied. Compounds synthesized from this derivative have shown inhibitory effects on various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, their antioxidant activities have been assessed, with some derivatives demonstrating significant activity (Kamble et al., 2015).

Precursor for Heterocyclic Systems

The fluorophenyl pyridazinyl ketone, related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, has been identified as a valuable precursor for various heterocyclic systems. These systems include previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles, demonstrating the compound's versatility in the synthesis of complex organic structures (Heinisch et al., 1994).

Antiviral Potential

Derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one have been investigated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The structural similarities to known antiviral agents like nevirapine indicate the potential application of these derivatives in antiviral therapies (Heinisch et al., 1996).

Insecticidal Activity

Pyridazin-3(2H)-one compounds, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been shown to possess insecticidal activities. In particular, they have demonstrated effectiveness against Plutella xylostella, with certain derivatives showing more than 90% activity at specific concentrations. The structure-activity relationships of these compounds suggest potential applications in pest control (Wu et al., 2012).

Crystal Structure and DFT Studies

The crystal structure and Density Functional Theory (DFT) calculations of pyridazine derivatives, including those related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been extensively studied. These studies help in understanding the electronic properties and intermolecular interactions of these compounds, which are crucial for their biological activity and potential pharmaceutical applications (Sallam et al., 2021).

Synthesis Methods

Efficient synthesis methods for pyridazin-3(2H)-ones have been developed, utilizing copper-catalyzed dehydrogenation processes. These methods demonstrate the versatility in synthesizing structurally similar compounds containing fluorine and other functional groups, which could be useful in various pharmaceutical and industrial applications (Liang et al., 2013).

Anticancer Molecular Docking Studies

Molecular docking studies have been conducted on new series of 3(2H)-one pyridazinone derivatives, showing potential antioxidant activity and anticancer properties. These studies provide insights into the interaction of these compounds with cellular targets, highlighting their potential in cancer therapy (Mehvish & Kumar, 2022).

Safety And Hazards

The safety and hazards associated with “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.

Zukünftige Richtungen

The future directions for research or applications of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWBUDBZGFFNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599211 |

Source

|

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

CAS RN |

142048-71-3 |

Source

|

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

![1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1357496.png)

![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)